molecular formula C14H10Br2N2O3 B6010726 5-bromo-N'-(5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide

5-bromo-N'-(5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide

Cat. No.: B6010726
M. Wt: 414.05 g/mol
InChI Key: WECKPZXGHCJLDU-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N'-(5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 5-bromo-N'-(5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes, thereby affecting various cellular processes. For example, it has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. In addition, it has been shown to have antifungal activity against Candida albicans.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N'-(5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. This makes it a suitable candidate for further development as a potential drug candidate. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 5-bromo-N'-(5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient synthesis methods for this compound. In addition, further studies are needed to determine its potential applications in various fields, including medicine, agriculture, and material science. Finally, it would be interesting to explore the possibility of modifying this compound to improve its properties and increase its potential applications.

Synthesis Methods

The synthesis of 5-bromo-N'-(5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide has been reported in the literature using different methods. One of the most common methods involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-hydroxybenzohydrazide in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

5-bromo-N'-(5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anticancer, antimicrobial, and antifungal properties. In agriculture, it has been used as a plant growth regulator and as a fungicide. In material science, it has been used as a precursor for the synthesis of other compounds.

Properties

IUPAC Name

5-bromo-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2O3/c15-9-1-3-12(19)8(5-9)7-17-18-14(21)11-6-10(16)2-4-13(11)20/h1-7,19-20H,(H,18,21)/b17-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECKPZXGHCJLDU-REZTVBANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)C2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.